2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Description
Chemical Identity and Nomenclature
This compound is definitively identified by its Chemical Abstracts Service registry number 5542-60-9, which serves as its unique chemical identifier in global databases. The compound possesses a molecular formula of C10H10Cl2O2 and a molecular weight of 233.09 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition and functional group arrangement.
The compound is known by several synonyms within the chemical literature, including p-chlorophenoxyisobutyryl chloride, 2-(4-Chloro-phenoxy)-2-methyl-propionyl chloride, and p-chlorophenoxy-isobutyric acid chloride. The European Community number assigned to this compound is 806-123-3, facilitating its identification within European chemical regulations. The compound's InChI key is OODRWLGKUBMFLZ-UHFFFAOYSA-N, providing a standardized method for representing its chemical structure in computational chemistry applications.
The structural framework of this compound features a 4-chlorophenoxy group attached via an ether linkage to a branched acyl chain. This arrangement creates a molecule with distinctive chemical properties, particularly regarding its reactivity as an acyl chloride. The presence of the chlorinated phenyl ring imparts specific electronic characteristics that influence the compound's behavior in various chemical reactions.
Historical Development and Discovery
The historical development of this compound can be traced through various chemical databases and patent literature, providing insights into its emergence as a significant synthetic intermediate. According to PubChem records, the compound was first created in chemical databases on July 19, 2005, with subsequent modifications documented as recently as May 24, 2025. This timeline indicates the relatively recent recognition of this compound's importance in chemical synthesis applications.
Patent literature reveals early applications of this compound in therapeutic chemistry, particularly in the synthesis of isobutyramides with potential medicinal properties. A notable United States patent from 1979 describes the use of p-chlorophenoxy isobutyric acid chloride, which corresponds to this compound, in the preparation of therapeutic compounds. This patent demonstrates the compound's utility as a key intermediate in pharmaceutical synthesis, specifically in the development of compounds with hypolipemic, hypotriglyceridemic, and hypocholesterolemic activity.
Further historical context emerges from European patent literature, where similar compounds containing the chlorophenoxy-isobutyryl structure were developed for therapeutic applications. A German patent from the 1970s describes the synthesis of 2-(alpha-(p-chlorophenoxy)-isobutyryl)-aminoethanesulfonic acid derivatives, indicating the broader family of compounds derived from this compound. These historical developments highlight the compound's role as a crucial building block in medicinal chemistry research.
The compound's recognition in academic literature has grown steadily since its initial characterization. Research publications from the 1980s and 1990s document various synthetic applications and chemical transformations involving this compound, establishing its reputation as a versatile synthetic intermediate. The consistent appearance of this compound in pharmaceutical patents and academic research publications underscores its enduring significance in synthetic organic chemistry.
Industrial and Academic Significance
This compound holds considerable importance in both industrial and academic settings due to its unique chemical properties and synthetic versatility. The compound's acyl chloride functional group makes it highly reactive toward nucleophilic substitution reactions, enabling its use in the formation of esters, amides, and other derivatives. This reactivity profile has established the compound as a valuable intermediate in pharmaceutical synthesis and fine chemical manufacturing.
In academic research, this compound has found applications in the synthesis of complex organic molecules, particularly those containing phenoxy and isobutyryl structural elements. Recent research has demonstrated its utility in nickel-catalyzed cross-coupling reactions, where it serves as an acylating agent in the formation of carbon-carbon bonds. These applications highlight the compound's role in advancing synthetic methodology and enabling the preparation of previously inaccessible molecular structures.
The pharmaceutical industry has recognized this compound as a key intermediate in the synthesis of various therapeutic agents. Historical patent literature documents its use in preparing compounds with cardiovascular and metabolic activities, including substances that affect cholesterol and triglyceride levels. The compound's ability to introduce both chlorophenoxy and isobutyryl functional groups in a single synthetic step makes it particularly valuable for medicinal chemists developing new drug candidates.
Commercial availability of this compound from multiple suppliers indicates its established position in the chemical industry. Various chemical manufacturers offer the compound in different purities and quantities, ranging from research-scale amounts to larger industrial quantities. The widespread commercial availability reflects the compound's consistent demand from both academic institutions and industrial research laboratories.
The compound's significance extends to its role in developing new synthetic methodologies. Recent advances in organometallic chemistry have utilized this compound as a substrate for exploring novel catalytic transformations. These studies contribute to the broader understanding of acyl chloride chemistry and expand the repertoire of synthetic tools available to organic chemists.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRWLGKUBMFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381779 | |
| Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5542-60-9 | |
| Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5542-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of 4-Chlorophenoxy Acid Intermediate
- Reaction: 4-chlorophenol reacts with chloroacetic acid in the presence of a base (e.g., sodium hydroxide or sodium carbonate) to form 4-chlorophenoxyacetic acid.
- Conditions: This nucleophilic substitution typically occurs in aqueous or alcoholic media under reflux or controlled heating.
- Yield: Reported isolated yields range from 85% to 95%, indicating an efficient process with minimal side reactions.
- Mechanism: The phenol is deprotonated to phenolate ion, which then attacks the electrophilic carbon of chloroacetic acid, displacing chloride and forming the ether linkage.
Conversion of Phenoxy Acid to Acyl Chloride
- Reagents: Oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) are commonly used chlorinating agents.
- Catalyst: A catalytic amount of DMF is often added to activate the chlorinating agent via formation of a Vilsmeier intermediate, enhancing reaction rate and yield.
- Procedure: The acid is dissolved in an anhydrous solvent such as dichloromethane (DCM) and cooled to 0 °C before slow addition of oxalyl chloride and DMF. The mixture is then stirred at room temperature for 1-2 hours.
- Workup: Volatile byproducts (CO, CO₂, HCl) are removed under reduced pressure, yielding the acyl chloride as a reactive intermediate or purified compound.
- Notes: The reaction must be conducted under anhydrous and inert atmosphere conditions to prevent hydrolysis of the acyl chloride.
Alternative and Advanced Synthetic Routes
In Situ Generation and Ni-Catalyzed Cross-Coupling
Recent research has demonstrated the in situ generation of acyl chlorides from carboxylic acids using oxalyl chloride and subsequent nickel-catalyzed cross-coupling with silylzinc reagents to form acylsilanes, a related class of compounds. While this method is more specialized, it highlights the versatility of acyl chloride intermediates like this compound in advanced synthetic applications. Key points include:
- Use of Ni(COD)₂ catalyst and ligands such as dtbpy under nitrogen atmosphere.
- Reaction conditions: room temperature stirring for 18 hours, followed by distillation to isolate products.
- This method underscores the importance of acyl chlorides as reactive intermediates in complex organic synthesis.
Research Findings and Practical Considerations
- Purity and Stability: The acyl chloride product is moisture-sensitive and must be handled under inert atmosphere to avoid hydrolysis back to the acid.
- Reaction Monitoring: Typical monitoring methods include NMR spectroscopy and IR spectroscopy, where the characteristic acyl chloride C=O stretch appears around 1800 cm⁻¹.
- Safety: Acyl chlorides are corrosive and release HCl upon contact with moisture; appropriate protective equipment and fume hood use are mandatory.
- Scalability: The described methods are scalable with proper control of reaction conditions and inert atmosphere techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)-2-methylpropanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is a chemical compound with the molecular formula . It is also known by its CAS number 5542-60-9 . This compound is moisture sensitive and can cause burns .
Scientific Research Applications
While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not detailed in the provided search results, the available information suggests several areas where this compound is relevant in scientific research:
- Use as a Chemical Intermediate this compound is used as an intermediate in the synthesis of various organic compounds.
- Synthesis of Glucopyranosyloxypyrazole Derivatives It is involved in the synthesis of glucopyranosyloxypyrazole derivatives .
- Early Discovery Research Sigma-Aldrich provides this chemical to early discovery researchers as part of a collection of rare and unique chemicals .
Potential Health Effects
this compound is hazardous and can cause burns .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride is compared with three structurally related acyl chlorides (Table 1) and other phenoxy-containing compounds.
Table 1: Key Properties of this compound and Analogues
Structural and Reactivity Comparisons
Substituent Effects
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chloro substituent in the target compound enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles like amines or alcohols. In contrast, the 4-methyl analogue (C₁₁H₁₃ClO₂) exhibits reduced reactivity due to the electron-donating methyl group .
Functional Group Comparisons
- Acyl Chlorides vs. Carboxylic Acids: Unlike 2-(4-chlorophenoxy)propionic acid (Cloprop, C₉H₉ClO₃), which is a carboxylic acid used as a plant growth regulator , the target compound’s acyl chloride group enables rapid esterification or amidation without requiring additional activating agents.
Biological Activity
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, also known by its CAS number 5542-60-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C₁₀H₁₀Cl₂O₂
- Molecular Weight : 233.091 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 284.1 ± 15.0 °C at 760 mmHg
- Flash Point : 112.5 ± 19.4 °C
Biological Activity
The biological activity of this compound can be categorized into several key areas:
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential. Similar compounds have been shown to affect the production of pro-inflammatory cytokines, which could indicate that this compound may possess anti-inflammatory properties .
3. Toxicological Profile
The compound is classified as causing burns upon contact with skin or eyes and is moisture-sensitive. Inhalation or ingestion can lead to serious health effects, including gastrointestinal tract burns and respiratory tract irritation . This toxicity profile necessitates careful handling in laboratory and industrial settings.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating structurally related compounds' cytotoxic effects on various cancer cell lines, it was found that modifications in the chlorinated phenoxy group significantly altered the compounds' activity. While specific data on this compound was not available, the trends observed suggest that similar modifications could enhance or reduce biological activity.
Case Study 2: In Vivo Studies
A related compound, etofylline clofibrate, demonstrated significant effects on thrombus formation and prostacyclin activation in vivo. This study highlighted the importance of chlorinated phenoxy groups in mediating biological responses . Although not directly related to our compound of interest, it provides insights into the potential mechanisms through which this compound might exert its effects.
Comparative Analysis Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 233.091 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 284.1 ± 15.0 °C |
| Flash Point | 112.5 ± 19.4 °C |
| Toxicity | Causes burns; moisture sensitive |
| Potential Biological Activities | Cytotoxicity; Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Purification involves fractional distillation under reduced pressure (40–60°C, 0.1–1 mmHg) to achieve >95% purity. Confirm purity using GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows a singlet at δ 1.68 ppm (C(CH₃)₂) and aromatic protons at δ 6.8–7.4 ppm (4-chlorophenoxy group). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
- IR : Strong absorption at ~1800 cm⁻¹ (acyl chloride C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry : Molecular ion peak at m/z 233 (M⁺) and fragment ions at m/z 197 (loss of HCl) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, Tyvek® suits, and chemical goggles. Use a fume hood to minimize inhalation risks .
- Exposure Control : Monitor airborne concentrations with real-time sensors. Follow NIOSH guidelines for carcinogens (reduce exposure to ALARA levels) .
- Emergency Measures : Immediate rinsing with water for 15+ minutes upon skin/eye contact. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does hydrolysis of this acyl chloride proceed under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Hydrolysis (HCl, H₂SO₄) : Forms 2-(4-chlorophenoxy)-2-methylpropanoic acid via nucleophilic attack by water. Reaction at 80–100°C for 6–8 hours .
- Basic Hydrolysis (NaOH) : Yields the sodium salt of the acid, with faster kinetics due to hydroxide ion nucleophilicity. Monitor pH (>10) to suppress side reactions .
Q. What comparative reactivity trends are observed with structural analogs (e.g., halogenated phenoxy derivatives)?
- Methodological Answer :
- Electrophilicity : The 4-Cl substituent enhances electrophilicity of the acyl chloride compared to non-halogenated analogs (e.g., 2-methylpropanoyl chloride).
- Nucleophilic Substitution : Reactivity with amines follows the order: 4-Cl > 4-F > 4-H derivatives (kinetic studies via UV-Vis at 300 nm) .
Q. What stability challenges arise during long-term storage, and how can degradation be mitigated?
- Methodological Answer :
- Moisture Sensitivity : Store under argon at –20°C in amber glass vials. Degradation products (e.g., carboxylic acid) form at >5% humidity (confirmed by TLC).
- Thermal Stability : Decomposes above 150°C (DSC data). Avoid prolonged heating during synthesis .
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial effects) be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK-293) and exposure times (24–48 hours). Discrepancies may arise from impurity profiles (e.g., residual SOCl₂).
- SAR Studies : Compare EC₅₀ values with analogs like 2-(4-chlorophenoxy)propanoic acid to isolate structural contributors .
Q. What computational tools are effective for retrosynthesis planning and reaction optimization?
- Methodological Answer :
- Retrosynthesis : Use Reaxys/PubChem databases to identify precursors (e.g., 4-chlorophenol and 2-methylpropanoyl chloride).
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for key steps like acylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
